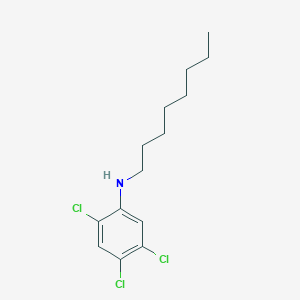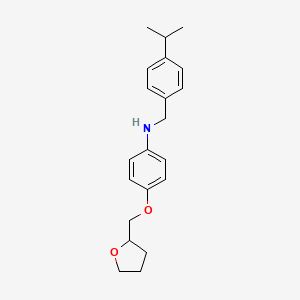![molecular formula C15H11NO2 B1389520 1-(1H-インドール-1-イル)ベンゾ[d]酸 CAS No. 1207028-05-4](/img/structure/B1389520.png)
1-(1H-インドール-1-イル)ベンゾ[d]酸
概要
説明
3-(1H-indol-1-yl)benzoic acid is a compound that features an indole moiety attached to a benzoic acid framework. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields . The indole ring system is a common structural motif in many alkaloids, pharmaceuticals, and agrochemicals .
科学的研究の応用
3-(1H-indol-1-yl)benzoic acid has a wide range of applications in scientific research:
作用機序
Target of Action
3-(1H-indol-1-yl)benzoic acid, like many indole derivatives, is known to interact with multiple receptors, making it a versatile compound in the field of drug discovery .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biochemical changes depending on the specific target. For instance, some indole derivatives have been found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism.
Biochemical Pathways
Given the broad biological activities of indole derivatives, it is likely that multiple pathways could be affected . For instance, inhibition of α-glucosidase would impact carbohydrate metabolism, potentially leading to downstream effects on energy production and glucose regulation .
Result of Action
Some indole derivatives have been found to exhibit antimicrobial activity , suggesting that they may inhibit the growth of certain bacteria. Additionally, some indole derivatives have been found to inhibit α-glucosidase , which could potentially impact glucose regulation.
生化学分析
Biochemical Properties
3-(1H-indol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 3-(1H-indol-1-yl)benzoic acid can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
3-(1H-indol-1-yl)benzoic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-(1H-indol-1-yl)benzoic acid can modulate signaling pathways such as the PI3K/Akt pathway, leading to altered cell proliferation and apoptosis . It also affects gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis . Furthermore, 3-(1H-indol-1-yl)benzoic acid impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 3-(1H-indol-1-yl)benzoic acid involves several key processes. At the molecular level, it binds to specific biomolecules, such as receptors and enzymes, through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved. Additionally, 3-(1H-indol-1-yl)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-indol-1-yl)benzoic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that 3-(1H-indol-1-yl)benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term exposure to 3-(1H-indol-1-yl)benzoic acid in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(1H-indol-1-yl)benzoic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
3-(1H-indol-1-yl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites, which can be excreted from the body . Additionally, 3-(1H-indol-1-yl)benzoic acid can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-(1H-indol-1-yl)benzoic acid within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, 3-(1H-indol-1-yl)benzoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of 3-(1H-indol-1-yl)benzoic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . For example, nuclear localization of 3-(1H-indol-1-yl)benzoic acid may enhance its ability to regulate gene expression, while mitochondrial localization may influence cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-1-yl)benzoic acid typically involves the coupling of indole with benzoic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where indole is reacted with a halogenated benzoic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or acetonitrile and heating to facilitate the coupling process .
Industrial Production Methods: Industrial production of 3-(1H-indol-1-yl)benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity . Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 3-(1H-indol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indole-3-methanol.
Substitution: Halogenated or nitrated indole derivatives.
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness: 3-(1H-indol-1-yl)benzoic acid is unique due to its specific structural combination of an indole ring and a benzoic acid moiety, which imparts distinct chemical reactivity and biological activity .
特性
IUPAC Name |
3-indol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFUTRBRAQGFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)
![2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline](/img/structure/B1389439.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline](/img/structure/B1389441.png)

![N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1389444.png)
![N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389445.png)
![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)
![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)
![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)
![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)
![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)
![N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline](/img/structure/B1389456.png)
![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)

